N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Lipophilicity Drug-likeness Medicinal chemistry

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide (CAS 58130-36-2), also named 5-acetamido-3,4-dihydroquinolin-2(1H)-one, is a heterobicyclic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol. It belongs to the 3,4-dihydroquinolin-2(1H)-one (carbostyril) class, distinguished by an acetamide substituent at the C5 position ortho to the lactam carbonyl.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B11900203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC2=C1CCC(=O)N2
InChIInChI=1S/C11H12N2O2/c1-7(14)12-9-3-2-4-10-8(9)5-6-11(15)13-10/h2-4H,5-6H2,1H3,(H,12,14)(H,13,15)
InChIKeyAHHPZJTWQSHGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: Physicochemical Identity and Comparator Landscape for Informed Procurement


N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide (CAS 58130-36-2), also named 5-acetamido-3,4-dihydroquinolin-2(1H)-one, is a heterobicyclic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.22 g/mol . It belongs to the 3,4-dihydroquinolin-2(1H)-one (carbostyril) class, distinguished by an acetamide substituent at the C5 position ortho to the lactam carbonyl. The closest structural analogs include the positional isomers N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (CAS 22246-14-6) , N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide (LogP 0.32) , N-(2-oxo-1,2,3,4-tetrahydroquinolin-8-yl)acetamide (CAS 81840-12-2) , and the fully reduced analog N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide (CAS 156694-10-9) . These comparators are used throughout this guide to establish the compound’s quantifiable differentiation dimensions for scientific selection.

Why Generic Substitution Fails for N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide: Positional and Oxidation-State Sensitivity


Within the 3,4-dihydroquinolin-2(1H)-one scaffold, the position of the acetamide substituent is a critical determinant of molecular recognition, synthetic accessibility, and downstream derivatization potential. Literature on 3,4-dihydro-2(1H)-quinolinone derivatives demonstrates that C5, C6, and C7 substitution produce markedly different biological outcomes. For example, in a systematic MAO-B inhibition study, C7-substituted 3,4-dihydro-2(1H)-quinolinones displayed IC50 values in the low nanomolar range (most potent: 2.9 nM) with up to 2750-fold selectivity over MAO-A, whereas C6-substituted analogs were substantially less potent [1]. This positional sensitivity extends to synthetic utility: the C5 position is uniquely poised for ortho-directed metalation and for constructing the 5-oxy linkage found in the marketed beta-blocker carteolol [2]. Furthermore, the 2-oxo group differentiates the target compound from fully reduced tetrahydroquinoline analogs, altering hydrogen-bonding capacity (2 H-bond donors vs. 1), polar surface area, and metabolic vulnerability. Substituting a 6-yl, 7-yl, or 8-yl positional isomer, or a fully reduced analog, for the 5-yl-2-oxo compound without verifying the specific positional requirements of the target application introduces unquantified risk of synthetic failure or erroneous structure-activity interpretation.

Quantitative Differentiation Evidence for N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide vs. Closest Analogs


Positional Isomer Differentiation: C5 vs. C7 Acetamide Substitution Alters Calculated Lipophilicity by ≥1 Log Unit

The 5-yl acetamide positional isomer exhibits substantially higher calculated lipophilicity than the corresponding 7-yl isomer, a difference driven by intramolecular hydrogen bonding between the acetamide NH and the proximal 2-oxo group. This difference directly impacts solvent partitioning behavior, membrane permeability predictions, and chromatographic retention in purification workflows. [1]

Lipophilicity Drug-likeness Medicinal chemistry

Oxidation-State Differentiation: 2-Oxo Group Alters Hydrogen-Bond Donor Count vs. Fully Reduced Tetrahydroquinoline Analog

The presence of the 2-oxo group in the target compound introduces a second hydrogen-bond donor (the lactam NH) relative to the fully reduced N-(1,2,3,4-tetrahydroquinolin-5-yl)acetamide analog (CAS 156694-10-9), which has only the acetamide NH as an H-bond donor. This structural difference modifies the hydrogen-bond donor count, topological polar surface area, and potential for target engagement. [1]

Hydrogen bonding Physicochemical properties Molecular recognition

Scaffold-Level MAO-B Inhibition SAR: Potency Is Highly Sensitive to Substitution Position, with C7 >> C6

A published structure-activity relationship study of 3,4-dihydro-2(1H)-quinolinone derivatives established that MAO-B inhibitory potency is exquisitely sensitive to the position of substitution. The most potent C7-substituted analog, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone, achieved an IC50 of 2.9 nM with 2750-fold selectivity over MAO-A. In contrast, C6-substituted analogs were significantly less potent [1]. While direct MAO-B inhibition data for the C5-acetamide substituted target compound are not available in the published literature, this class-level SAR demonstrates that the substitution position is the dominant driver of biological potency on this scaffold, supporting the rationale that a C5-substituted analog will exhibit a distinct potency and selectivity profile compared to the well-characterized C7-substituted series. [1]

MAO-B inhibition Neuroprotection Structure-activity relationship

Synthetic Utility Differentiation: C5 Position Uniquely Enables Construction of Carteolol-Class Beta-Blocker Scaffolds

The C5 position on the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold is uniquely suited for constructing the 5-oxy linkage found in carteolol, a marketed non-selective beta-adrenergic receptor antagonist used for glaucoma and hypertension management. Multiple literature reports and patent filings explicitly employ the N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]alkyl} scaffold as the core synthetic intermediate for antihypertensive guanidine derivatives [1]. The C5-hydroxy or C5-amino precursor (5-amino-3,4-dihydroquinolin-2(1H)-one) serves as the key intermediate for constructing this pharmacophore. Neither the 6-yl nor 7-yl positional isomers can be used interchangeably for this purpose, as the geometry of the carteolol side chain requires the 5-position for correct spatial presentation of the beta-blocker pharmacophore. [1] [2]

Synthetic intermediate Beta-blocker Carteolol

Commercial Availability and Purity Benchmarking Across Positional Isomers

Among the four 2-oxo-tetrahydroquinolinyl acetamide positional isomers, the 8-yl isomer (CAS 81840-12-2) is listed with a purity specification of 95% from a commercial supplier . The target 5-yl compound (CAS 58130-36-2) is registered in chemical databases with standard characterization data . The 6-yl isomer (CAS 22246-14-6) is similarly catalogued . The 7-yl isomer is available as a screening compound through Hit2Lead/ChemBridge with defined physicochemical properties . This parity in basic commercial documentation underscores that procurement decisions must be driven by the specific positional and functional-group requirements of the intended application rather than by differential availability or purity specifications, which are broadly comparable across isomers at the >95% level.

Procurement Purity specification Supplier comparison

BindingDB Evidence: Parent 5-Amino Scaffold Demonstrates MAO-A Inhibitory Activity (IC50 25.3 μM)

The parent compound 5-amino-3,4-dihydroquinolin-2(1H)-one (the de-acetylated precursor of the target compound) was evaluated against recombinant human MAO-A and showed an IC50 of 25,300 nM (25.3 μM) [1]. This binding data establishes a quantitative baseline for the C5-amino-substituted dihydroquinolinone scaffold. Acetylation to form the target compound (introducing the N-acetyl group) is expected to modulate this MAO-A affinity by altering hydrogen-bonding capacity at the C5 position, providing a useful vector for SAR exploration. [1]

MAO-A inhibition Binding affinity Off-target profiling

Optimal Scientific and Industrial Application Scenarios for N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide Based on Verified Differentiation Evidence


Carteolol-Class Beta-Blocker Derivative Synthesis and Process Chemistry Development

The C5-acetamide group serves as a protected precursor to the 5-hydroxy or 5-amino intermediate required for constructing the N-tert-butyl-2-hydroxy-3-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propan-1-amine pharmacophore of carteolol and its analogs. The 2-oxo group provides the lactam framework that is integral to the pharmacophore, while the C5 position is the only site that geometrically accommodates the beta-blocker side chain. This application is exclusively enabled by the 5-substituted isomer; 6-, 7-, and 8-substituted positional isomers cannot produce the correct pharmacophore geometry [1] [2].

Matched Molecular Pair Analysis of C5 Acetylation Effects on MAO-A/B Binding Affinity

The parent 5-amino compound (CHEMBL172856) has a measured MAO-A IC50 of 25.3 μM [1]. The N-acetylated target compound provides a direct matched molecular pair for quantifying the contribution of the free C5-amine to MAO-A recognition. In combination with the scaffold-level MAO-B SAR showing nanomolar potency at C7 [2], this pair enables systematic exploration of how C5 functionalization modulates both potency and isoform selectivity on the dihydroquinolinone scaffold.

Physicochemical Property-Driven Library Design Requiring Higher Lipophilicity at the Tetrahydroquinolinone C5 Vector

With a predicted LogP advantage of ≥1 log unit over the 7-yl isomer (LogP 0.32) [1], the 5-yl acetamide compound is better suited for medicinal chemistry campaigns where increased membrane permeability or altered CNS penetration is desired. The intramolecular hydrogen bond between the C5-acetamide NH and the C2 carbonyl contributes to this enhanced lipophilicity, making the 5-yl compound the preferred building block for property-driven library enumeration at this position [2].

Antihypertensive Guanidine Derivative Synthesis Using the C5-Oxyalkyl Linker Strategy

Published synthetic methodology demonstrates that the 2-oxo-1,2,3,4-tetrahydroquinolin-5-yl scaffold, when functionalized with alkoxy linkers at C5, yields N-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]alkyl}guanidines with potential antihypertensive activity [1]. The N-acetyl protecting group on the target compound can be removed to reveal the free amine for subsequent diazotization/hydroxylation or direct alkylation, providing a versatile entry point into this biologically validated chemotype. This synthetic route is position-specific and cannot be replicated with 6-yl or 7-yl starting materials.

Quote Request

Request a Quote for N-(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.